![molecular formula C11H8ClN5O6 B4656134 N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4656134.png)
N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNMNPC, and it is synthesized using specific methods that ensure its purity and effectiveness.
Scientific Research Applications
CNMNPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, CNMNPC has been shown to exhibit potent antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In pharmacology, CNMNPC has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, CNMNPC has been shown to exhibit potent insecticidal activity, making it a potential candidate for the development of new pesticides.
Mechanism of Action
The mechanism of action of CNMNPC is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various physiological and biochemical processes. CNMNPC has been shown to inhibit the activity of specific enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CNMNPC has also been shown to inhibit the activity of specific signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various genes that are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CNMNPC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and insecticidal activities. CNMNPC has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. CNMNPC has also been shown to induce apoptosis, or programmed cell death, in various cancer cells, making it a promising candidate for the development of new anticancer drugs. In agriculture, CNMNPC has been shown to exhibit potent insecticidal activity, making it a potential candidate for the development of new pesticides.
Advantages and Limitations for Lab Experiments
CNMNPC has several advantages for lab experiments, including its high purity and effectiveness, which ensures accurate and reproducible results. CNMNPC is also relatively easy to synthesize using specific methods, making it readily available for various scientific research applications. However, CNMNPC also has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of CNMNPC, including the identification of its specific targets and signaling pathways, the development of new synthetic methods to improve its purity and effectiveness, and the evaluation of its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. Additionally, further studies are needed to evaluate the safety and toxicity of CNMNPC, as well as its potential interactions with other drugs and chemicals. Overall, CNMNPC holds great promise for the development of new drugs and pesticides, and further research is needed to fully explore its potential applications and benefits.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O6/c1-23-11-9(17(21)22)8(14-15-11)10(18)13-5-2-3-6(12)7(4-5)16(19)20/h2-4H,1H3,(H,13,18)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPPZRSNNWVIST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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